2-(3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)acetic acid
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Overview
Description
2-(3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)acetic acid is a synthetic organic compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound is often used in various chemical and pharmaceutical research applications due to its stability and reactivity.
Scientific Research Applications
2-(3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)acetic acid is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions.
Medicine: Potential use in drug development due to its stability and reactivity.
Industry: Used in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)acetic acid typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step involves the reaction of the amine group with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Attachment of the acetic acid moiety: This is usually done through a nucleophilic substitution reaction where the acetic acid derivative is introduced.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid in dioxane for Boc deprotection.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Deprotected amines.
Mechanism of Action
The mechanism of action of 2-(3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)acetic acid involves its interaction with specific molecular targets. The Boc group provides protection during synthetic processes, allowing for selective reactions. The bicyclo[1.1.1]pentane core offers rigidity and stability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
- 2-(Boc-amino)-3-(bicyclo[1.1.1]pentan-1-yl)propanoic acid
- 3-[(tert-butoxy)carbonyl]bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
2-(3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)acetic acid stands out due to its specific combination of the Boc-protected amine and the bicyclo[1.1.1]pentane structure, which provides unique reactivity and stability compared to other similar compounds .
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-10(2,3)17-9(16)13-12-5-11(6-12,7-12)4-8(14)15/h4-7H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLPEALSACZHNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096992-27-5 |
Source
|
Record name | 2-(3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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